molecular formula C14H20N2O4 B262472 1,4-Ditert-butyl-2,5-dinitrobenzene

1,4-Ditert-butyl-2,5-dinitrobenzene

Cat. No.: B262472
M. Wt: 280.32 g/mol
InChI Key: MDUWVFBKBKKTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Ditert-butyl-2,5-dinitrobenzene is a nitro-substituted aromatic compound featuring two tert-butyl groups at the 1,4-positions and nitro groups at the 2,5-positions. The tert-butyl groups confer steric bulk and electron-withdrawing effects, which influence solubility, crystallinity, and reactivity. Potential applications include materials science, where electron-deficient aromatic systems are valuable in optoelectronics or as intermediates in organic synthesis.

Properties

IUPAC Name

1,4-ditert-butyl-2,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUWVFBKBKKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Alkoxy vs. Tert-Butyl Groups

  • 1,4-Di-n-heptyloxy-2,5-dinitrobenzene (I): Features flexible n-heptyloxy chains. The alkoxy groups enhance solubility in nonpolar solvents and influence crystal packing, as evidenced by its yellow crystalline form .
  • 1,4-Ditert-butyl-2,5-dinitrobenzene : The tert-butyl groups introduce significant steric hindrance, reducing solubility in common solvents but improving thermal stability. This bulkiness may also hinder electrophilic substitution reactions compared to alkoxy derivatives.
Property 1,4-Di-n-heptyloxy-2,5-dinitrobenzene This compound (Inferred)
Substituents n-heptyloxy (flexible) tert-butyl (bulky)
Solubility Moderate in organic solvents Lower due to steric bulk
Crystallinity Forms yellow crystals Likely crystalline with high melting point
Reactivity More accessible for further substitution Steric hindrance limits reactivity

Electron-Withdrawing Groups: Nitro vs. Trichloromethyl

  • 1,4-Dichloro-2,5-bis(trichloromethyl)benzene : Contains trichloromethyl groups, which are strong electron-withdrawing groups (EWGs). These substituents deactivate the aromatic ring toward electrophilic attack but enhance stability in harsh conditions .
  • This compound : Nitro groups are also EWGs but offer greater polarizability, influencing electronic properties in materials applications. The tert-butyl groups add steric effects absent in trichloromethyl analogs.

Halogenated Analogs: Bromo and Methyl Substituents

  • 1,4-Dibromo-2,5-dimethylbenzene : Bromine atoms act as leaving groups, enabling Suzuki coupling or nucleophilic substitution. Methyl groups donate electrons, activating the ring toward electrophiles .
  • This compound : Nitro groups deactivate the ring, directing reactions to specific positions. The tert-butyl groups further reduce reactivity compared to halogenated analogs.

Key Research Findings

  • Synthetic Pathways : Nitration of 1,4-disubstituted benzenes is a common route for dinitrobenzene derivatives, with substituents dictating isomer separation (e.g., 2,5- vs. 2,3-dinitro products) .
  • Steric vs. Electronic Effects : Bulky tert-butyl groups dominate the physical properties of this compound, whereas alkoxy or halogen substituents prioritize electronic effects .
  • Applications : Nitroaromatics with tert-butyl groups are understudied in biomedicine but show promise in materials science due to thermal stability and electronic tunability.

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